molecular formula C18H28N2O6 B613681 Boc-Dap(Dde)-OH CAS No. 1263045-09-5

Boc-Dap(Dde)-OH

Cat. No.: B613681
CAS No.: 1263045-09-5
M. Wt: 368,43 g/mole
InChI Key:
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Scientific Research Applications

Orthogonal Protection in Dendrimer Synthesis

Triazine dendrimers with orthogonally protected amines on the periphery , including Boc-protected amines, were synthesized using a convergent route. The study highlights the utility of Boc and Dde as protective groups to facilitate chemical modifications and the synthesis of complex molecules such as dendrimers. This research underlines the importance of orthogonal protection strategies in the synthesis of highly functionalized and structurally complex macromolecules (Umali et al., 2007).

High-Pressure Physical Investigations Using DAC

Diamond anvil cell (DAC) techniques have been pivotal in high-pressure research. The study reviews the DAC's role in exploring the behavior of materials under high pressures, emphasizing the DAC's utility in structural studies. This context is relevant for understanding how Boc-Dap(Dde)-OH and similar compounds could be studied under varying pressure conditions to explore their physical and chemical properties (Jayaraman, 1983).

Polymer-Albumin Conjugates for Drug Delivery

The development of polymer-albumin conjugates for enhancing the delivery of macromolecular drugs showcases the utility of Boc-protected amino acids in creating bioconjugates. This research illustrates the broader application of protected amino acids, such as this compound, in designing drug delivery systems that improve the solubility and cellular uptake of therapeutic agents (Dağ et al., 2015).

Fluorescence Pressure Gauges in High-Pressure Research

Fluorescence pressure gauges using materials like ruby and Sm:YAG in diamond anvil cells extend the calibration curves of fluorescence frequency versus pressure up to 120 GPa at temperatures up to 700 K. This research demonstrates the importance of precise measurements and calibration in high-pressure studies, relevant for studying the behavior of compounds under extreme conditions (Wei et al., 2011).

Mechanism of Action

Target of Action

Boc-Dap(Dde)-OH is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of these ADCs is typically a specific antigen on the surface of cancer cells .

Mode of Action

This compound acts as a cleavable linker in the structure of ADCs . The ADCs are comprised of an antibody, to which is attached an ADC cytotoxin through this ADC linker . The antibody guides the ADC to the target cells (e.g., cancer cells), and the linker is then cleaved to release the cytotoxin .

Biochemical Pathways

The biochemical pathway primarily affected by this compound, via its role in ADCs, is the tubulin polymerization process . The cytotoxin released upon cleavage of the linker inhibits tubulin polymerization, disrupting the microtubule network within the cell . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by the properties of the ADC it is part of. The ADCs are designed to be selectively taken up by target cells, distributed throughout the body via the bloodstream, metabolized to release the cytotoxin, and the remnants are then excreted . The exact ADME properties can vary depending on the specific antibody and cytotoxin used in the ADC .

Result of Action

The result of the action of this compound, through its role in ADCs, is the selective killing of target cells . By releasing a cytotoxin specifically within target cells, the ADCs can effectively kill these cells while minimizing damage to healthy cells .

Action Environment

The action, efficacy, and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These can include the presence of the target antigen on the cell surface, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tissue to reach the target cells

Biochemical Analysis

Biochemical Properties

Boc-Dap(Dde)-OH plays a crucial role in the formation of ADCs . It interacts with antibodies and cytotoxic drugs to form a stable complex. The nature of these interactions is largely dependent on the specific antibody and drug used, but typically involves covalent bonding .

Cellular Effects

The effects of this compound on cells are primarily seen through its role in ADCs . The ADCs can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the antibody and drug used in the ADC .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a linker in ADCs . It allows for the stable attachment of a cytotoxic drug to an antibody, and can be cleaved to release the drug once the ADC has bound to its target .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its stability as an ADC linker . It provides a stable link between the antibody and drug, ensuring the ADC remains intact until it reaches its target .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would depend on the specific ADC being used . As with any substance, high doses could potentially have toxic or adverse effects .

Metabolic Pathways

As a component of ADCs, it could potentially interact with enzymes or cofactors involved in the metabolism of the antibody or drug .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be mediated by the ADC it is part of . The ADC could interact with transporters or binding proteins, and its localization or accumulation could be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound would depend on the specific ADC it is part of . It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of the ADC .

Properties

IUPAC Name

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONCDJKRGMZBBL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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